[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride
Description
[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine dihydrochloride is a bicyclic amine derivative featuring a cyclobutyl ring substituted with a methanamine group and a 6-methoxypyridin-3-yl moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and catalytic applications . Its molecular formula is C₁₁H₁₇Cl₂N₂O, with a calculated molecular weight of 289.18 g/mol (based on constituent atoms and HCl addition). The 6-methoxy group on the pyridine ring contributes to electronic modulation, while the cyclobutyl ring introduces steric constraints that may influence binding interactions in biological or catalytic systems .
Properties
IUPAC Name |
[1-(6-methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-10-4-3-9(7-13-10)11(8-12)5-2-6-11;;/h3-4,7H,2,5-6,8,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUVMLCKSKTDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-3-carboxaldehyde as the starting material.
Cycloaddition Reaction: The aldehyde undergoes a cycloaddition reaction with cyclobutylamine to form the cyclobutylmethanamine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyridine ring or the cyclobutyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at different positions on the pyridine ring or cyclobutyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its pharmacological properties and potential therapeutic uses. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine; dihydrochloride is not well-documented. it is likely to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Positional Isomers
- [1-(Pyridin-2-yl)cyclobutyl]methanamine (CAS 1228994-77-1): This compound substitutes the pyridin-3-yl group with pyridin-2-yl, altering the spatial orientation of the nitrogen atom. Molecular weight: 162.23 g/mol (free base) .
(6-Methoxypyridin-3-yl)methanamine Dihydrochloride (CAS 169045-12-9):
Lacks the cyclobutyl ring but retains the 6-methoxy-pyridin-3-yl group. The simplified structure (molecular weight: 215.10 g/mol ) may improve solubility but reduce steric hindrance, affecting target selectivity .
Functional Group Modifications
- (6-Chloropyridin-2-yl)methanamine Dihydrochloride (CAS 1557921-62-6): Replaces methoxy with a chloro substituent at position 6 on pyridin-2-yl. Molecular weight: 223.56 g/mol .
[3-(1H-Imidazol-1-yl)cyclobutyl]methanamine Dihydrochloride :
Substitutes the pyridine ring with an imidazole group, introducing hydrogen-bonding capability. Molecular weight: 224.13 g/mol (C₈H₁₅Cl₂N₃) .
Cycloalkane Ring Variations
- 1-((1S,2S)-1-(2,4-Difluorophenyl)cyclopropyl)methanamine Dihydrochloride: Features a cyclopropane ring instead of cyclobutyl. The smaller ring increases steric strain, which may enhance reactivity in enzyme inhibition.
[1-(Propan-2-yloxy)cyclobutyl]methanamine (CAS 1596883-74-7):
Replaces the pyridine group with an isopropoxy substituent. The ether linkage modifies polarity and solubility (molecular weight: 143.23 g/mol , free base) .
Pharmacologically Relevant Analogues
- Diphenhydramine Hydrochloride (CAS 147-24-0): An ethanolamine derivative with a benzhydryl group. While structurally distinct, its dihydrochloride salt form (molecular weight: 291.82 g/mol) highlights the role of amine protonation in enhancing bioavailability .
Piperidin-4-yl Methanamine Derivatives :
Compounds like [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride (CAS 170353-31-8) demonstrate how heterocyclic amines are optimized for receptor modulation. Molecular weight: 260.18 g/mol .
Biological Activity
[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine dihydrochloride, with the chemical formula C11H16Cl2N2O, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H16Cl2N2O
- Molecular Weight : 225.12 g/mol
- CAS Number : 2361640-35-7
Research has indicated that [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine dihydrochloride acts primarily as a dual-target inhibitor for the Sigma2 and 5HT2A receptors. This dual inhibition is significant as it suggests potential therapeutic applications in treating various neuropsychiatric conditions such as anxiety and depression. The interaction with these receptors can modulate neurotransmitter systems, thereby influencing mood and anxiety levels.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Potential to reduce inflammation in biological tissues.
- Antitumor Effects : Preliminary studies suggest activity against certain cancer cell lines.
- Kinase Inhibition : Particularly notable in the context of cancer therapy, where kinase pathways are often dysregulated.
In Vitro Studies
In vitro assays have shown that [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine dihydrochloride possesses significant activity against several biological targets:
- Sigma2 Receptor Binding : High affinity for Sigma2 receptors has been correlated with neuroprotective effects.
- 5HT2A Receptor Modulation : Interaction with serotonin pathways indicates potential for mood regulation.
Case Studies
A study conducted on the effects of this compound in animal models demonstrated:
- Anxiolytic Effects : Mice treated with the compound showed reduced anxiety-like behavior in elevated plus-maze tests.
- Antidepressant Activity : Behavioral tests indicated an increase in serotonin levels post-treatment.
Comparative Analysis
The following table summarizes the biological activities of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine dihydrochloride compared to related compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine dihydrochloride | 2361640-35-7 | Dual-target inhibition (Sigma2, 5HT2A) |
| 6-Methoxypyridin-3-amine | 1949816-05-0 | Antimicrobial |
| N-Methylpyridin-3-amine | 857220-13-4 | Neuroactive |
| 1-(4-Methoxyphenyl)-N-methylmethanamine dihydrochloride | 179873-20-2 | Analgesic |
Synthesis Methods
Various synthetic routes have been explored for the production of [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine dihydrochloride:
- Cyclization Reactions : Utilizing pyridine derivatives.
- Direct C-H Arylation : A method that enhances selectivity and yield.
- Ring Annulation Techniques : For constructing the cyclobutyl moiety.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation (e.g., [2+2] cycloaddition or ring-opening reactions) followed by functionalization. For example, palladium-catalyzed regioselective arylation (as seen in cyclobutyl-containing analogs) can introduce the 6-methoxypyridinyl moiety . Key factors affecting yield include catalyst loading (e.g., 10 mol% Pd), solvent choice (polar aprotic solvents enhance reactivity), and purification steps (e.g., recrystallization or column chromatography). Purity (>95%) is often verified via HPLC or NMR .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and cyclobutyl groups). Mass spectrometry (HRMS) validates molecular weight (e.g., 262.04 g/mol exact mass) .
- Computational : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess conformational stability of the cyclobutyl ring .
Q. What are the key considerations in designing biological activity assays for derivatives of this compound?
- Methodological Answer :
- Selectivity : Use kinase profiling panels to evaluate off-target effects, particularly for pyridinyl motifs interacting with ATP-binding pockets .
- Metabolite Interference : Employ LC-MS to identify metabolites (e.g., demethylation of the methoxy group) that may alter activity .
- Controls : Include structurally similar analogs (e.g., halogenated pyridines) to isolate the cyclobutyl group's contribution .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutyl and 6-methoxypyridinyl moieties influence reactivity in medicinal chemistry?
- Methodological Answer :
- Steric Effects : The strained cyclobutyl ring may enforce specific conformations, impacting binding to targets like enzymes or receptors. Molecular docking studies can compare cyclobutyl vs. cyclohexyl analogs .
- Electronic Effects : The electron-donating methoxy group on pyridine enhances π-stacking interactions. Substituent effects are quantified via Hammett constants or electrostatic potential maps .
Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers and correlate structural features (e.g., cyclobutyl vs. phenyl substitutions) with activity trends .
Q. What formulation approaches improve solubility and stability for in vivo studies beyond the dihydrochloride salt?
- Methodological Answer :
- Salt Forms : Explore alternative salts (e.g., sulfate or citrate) via counterion screening. Dihydrochloride salts are common but may have pH-dependent solubility limitations .
- Co-Crystals : Co-formulate with adjuvants (e.g., cyclodextrins) to enhance bioavailability. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
